1-(2-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one
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Overview
Description
1-(2-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group and a propan-2-yloxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with isopropyl alcohol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. Common catalysts used in this reaction include acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of 1-(2-fluorophenyl)-2-(propan-2-yloxy)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-(propan-2-yloxy)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)-2-(propan-2-yloxy)ethan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methylphenyl)-2-(propan-2-yloxy)ethan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(2-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, biological activity, and overall behavior in various applications.
Properties
CAS No. |
1158038-46-0 |
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Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-propan-2-yloxyethanone |
InChI |
InChI=1S/C11H13FO2/c1-8(2)14-7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
LEFCTWSEJKCRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=O)C1=CC=CC=C1F |
Purity |
0 |
Origin of Product |
United States |
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